molecular formula C8H7BrFN3 B578088 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole CAS No. 1365271-72-2

5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

Cat. No.: B578088
CAS No.: 1365271-72-2
M. Wt: 244.067
InChI Key: GUHUOBOWMKHRIR-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole is a synthetically versatile benzotriazole derivative designed for advanced medicinal chemistry and drug discovery research. The benzotriazole scaffold is recognized as a privileged structure in pharmaceutical development, known for conferring a wide range of biological activities . This particular compound is functionalized with bromo and fluoro substituents on the benzene ring, and an ethyl group on a triazole nitrogen, making it a valuable intermediate for the synthesis of more complex molecules. The bromo atom serves as a handle for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups . The fluorine atom, a common bioisostere, can influence the molecule's electronic properties, metabolic stability, and membrane permeability . Researchers primarily utilize such substituted benzotriazoles as key building blocks in constructing compound libraries for high-throughput screening against various biological targets. Benzimidazole and benzotriazole derivatives have been extensively investigated for their versatile biological properties, including serving as antimicrobial , antiviral , and antitubulin agents . The structural motif is often employed as a bioisosteric replacement for other azole systems, potentially modifying the drug's mode of action and improving its pharmacokinetic profile . For example, recent studies on benzotriazole-acrylonitriles have demonstrated potent tubulin inhibition, while fusion with quinolones has been shown to modify their antibacterial mechanism . This compound is provided for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

5-bromo-1-ethyl-6-fluorobenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFN3/c1-2-13-8-4-6(10)5(9)3-7(8)11-12-13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHUOBOWMKHRIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2N=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742849
Record name 5-Bromo-1-ethyl-6-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-72-2
Record name 1H-Benzotriazole, 5-bromo-1-ethyl-6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-ethyl-6-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzotriazoles, which can be further functionalized for specific applications .

Scientific Research Applications

5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of corrosion inhibitors, dyes, and photographic chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting biological pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole Br (5), F (6), C₂H₅ (1) C₈H₇BrFN₃ 244.07 Corrosion inhibition, drug synthesis (inferred)
5-Bromo-6-fluoro-1-methyl-1H-benzotriazole Br (5), F (6), CH₃ (1) C₇H₅BrFN₃ 230.04 Lab reagent, intermediate
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole Br (6), F (4), CH(CH₃)₂ (1), CH₃ (2) C₁₁H₁₁BrFN₂ 285.13 Medicinal chemistry (kinase inhibitors)
5-Bromo-6-fluoro-1,3-benzoxazole Br (5), F (6), O (1) C₇H₃BrFNO 216.01 Photostabilizers, agrochemicals

Key Observations :

Bromine at position 5 facilitates nucleophilic substitution reactions (e.g., with amines or thiols), as seen in related brominated heterocycles . In contrast, fluorine at position 6 increases metabolic stability due to its strong electron-withdrawing nature .

Core Heterocycle Differences :

  • Benzotriazoles (e.g., 5-bromo-6-fluoro derivatives) exhibit superior thermal stability compared to benzoxazoles (e.g., 5-bromo-6-fluoro-1,3-benzoxazole), making them preferred in high-temperature industrial applications .
  • Benzimidazoles (e.g., 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole) are more commonly used in medicinal chemistry due to their ability to mimic purine structures, targeting enzyme active sites .

Safety and Handling :

  • Brominated benzotriazoles generally require precautions against inhalation and skin contact, as seen in safety data for structurally similar indazoles (e.g., 5-bromo-6-fluoro-3-methyl-2H-indazole) .

Biological Activity

5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole is a synthetic compound that belongs to the benzotriazole family, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Overview of Benzotriazoles

Benzotriazoles are a class of compounds characterized by a triazole ring fused to a benzene ring. They have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. The specific compound this compound is particularly noteworthy due to its unique substituents that may influence its biological properties.

Target of Action

The precise biological targets of this compound remain largely unidentified. However, benzotriazole derivatives are known to interact with various enzymes and receptors. The interactions can affect multiple biochemical pathways involved in cell signaling and metabolism .

Mode of Action

Benzotriazoles can modulate enzyme activity and inhibit specific biological pathways. For instance, some studies suggest that these compounds may act as enzyme inhibitors or interfere with cell signaling pathways . The specific mode of action for this compound has yet to be fully elucidated.

Antimicrobial Properties

Research indicates that benzotriazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus (MRSA)TBD
4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrileE. coli12.5–25 μg/mL
N-benzenesulfonylbenzotriazoleTrypanosoma cruzi25 μg/mL

Antiviral Activity

Recent studies have explored the antiviral properties of benzotriazole derivatives against various viruses. For example, certain derivatives have demonstrated selective activity against Coxsackievirus B5 with effective concentrations (EC50) ranging from 6 to 18.5 µM .

Table 2: Antiviral Activity of Selected Benzotriazole Derivatives

CompoundVirusEC50 (µM)
Compound 18e Coxsackievirus B518.5
Compound 43a Coxsackievirus B59

Study on Antimicrobial Efficacy

A study conducted by Ochal et al. evaluated the antimicrobial efficacy of various benzotriazole derivatives against clinical strains of bacteria. The results indicated that compounds with bulky hydrophobic groups exhibited enhanced antibacterial activity compared to simpler structures . This suggests that structural modifications can significantly influence biological outcomes.

Study on Antiviral Mechanisms

In another investigation focused on antiviral mechanisms, compound 18e was shown to protect cells from viral infections by interfering with the early stages of viral attachment and entry into host cells . This highlights the potential for benzotriazoles in developing antiviral therapies.

Comparative Analysis

Table 3: Comparison with Similar Compounds

CompoundKey FeaturesBiological Activity
This compoundBromine and ethyl substituentsAntimicrobial and antiviral potential
5-Bromo-1-methyl-6-fluoro-1,2,3-benzotriazoleMethyl instead of ethylVaries in reactivity
5-Chloro-1-ethyl-6-fluoro-1,2,3-benzotriazoleChlorine substituentDifferent biological profiles

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole?

The synthesis of halogenated benzotriazoles typically involves sequential halogenation and alkylation steps. For bromo-fluoro derivatives, regioselective bromination (e.g., using N-bromosuccinimide under controlled conditions) followed by fluorination via nucleophilic aromatic substitution (e.g., with KF in polar aprotic solvents) is common. Ethylation can be achieved via alkylation agents like ethyl iodide in the presence of a base (e.g., NaH). Reaction monitoring via TLC or HPLC is critical to ensure intermediate purity .

Q. How can structural characterization of this compound be performed?

Key techniques include:

  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and alkylation.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns for bromine/fluorine.
  • X-ray crystallography : For unambiguous confirmation of the crystal structure if single crystals are obtainable .

Q. What safety protocols are essential when handling this compound?

Due to potential toxicity and reactivity of halogenated heterocycles:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood.
  • Avoid contact with oxidizers or strong acids to prevent hazardous byproducts.
  • Store in airtight, light-resistant containers under inert gas (e.g., argon) to minimize decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

Employ factorial design or Taguchi methods to systematically vary parameters (temperature, solvent, catalyst loading). For example:

  • Use a 2k^k factorial design to test interactions between reaction time (6–24 hrs) and temperature (60–100°C).
  • Apply response surface methodology (RSM) to identify optimal conditions. Computational tools (e.g., density functional theory) can predict regioselectivity in halogenation steps .

Q. How do electronic effects of bromo and fluoro substituents influence reactivity?

Fluorine’s strong electron-withdrawing effect increases the electrophilicity of adjacent positions, facilitating nucleophilic attacks. Bromine’s polarizability enhances halogen bonding, affecting crystal packing and solubility. Use Hammett substituent constants (σmeta\sigma_{meta}, σpara\sigma_{para}) to quantify electronic effects and predict reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Variable-temperature NMR : To detect dynamic processes (e.g., rotational barriers in ethyl groups).
  • 2D NMR (COSY, NOESY) : To assign coupling interactions and confirm spatial proximity of substituents.
  • Computational modeling : Compare experimental spectra with DFT-calculated chemical shifts .

Q. How can this compound be integrated into functional materials (e.g., organic electronics)?

  • As an electron-deficient moiety in conjugated polymers for OLEDs or photovoltaics.
  • Modify substituents (e.g., ethyl for solubility tuning) to balance charge transport and film-forming properties.
  • Test device performance via cyclic voltammetry (HOMO/LUMO levels) and UV-vis spectroscopy (bandgap) .

Methodological Guidance

Designing experiments to study degradation pathways:

  • Accelerated stability studies : Expose the compound to heat, light, or humidity and monitor decomposition via LC-MS.
  • Isotope labeling : Use 18O^{18}\text{O}-H2_2O or D2_2O to trace hydrolysis mechanisms .

Addressing low yields in cross-coupling reactions:

  • Screen palladium catalysts (e.g., Pd(PPh3_3)4_4, PdCl2_2(dppf)) and ligands (e.g., XPhos, SPhos).
  • Optimize solvent/base pairs (e.g., DMF/K3_3PO4_4) to stabilize intermediates .

Statistical analysis of batch-to-batch variability:

  • Apply ANOVA to identify significant variables (e.g., reagent purity, stirring rate).
  • Use control charts (e.g., Shewhart charts) for real-time process monitoring .

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